3-(1,1-Dioxidotetrahydro-3-thienyl)propanoic acid
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Overview
Description
3-(1,1-Dioxidotetrahydro-3-thienyl)propanoic acid is an organic compound with the molecular formula C₇H₁₂O₄S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxidotetrahydro-3-thienyl)propanoic acid typically involves the oxidation of tetrahydrothiophene derivatives. One common method includes the following steps:
Oxidation of Tetrahydrothiophene: Tetrahydrothiophene is oxidized using hydrogen peroxide in the presence of a catalyst such as sodium tungstate to form 1,1-dioxidotetrahydrothiophene.
Alkylation: The 1,1-dioxidotetrahydrothiophene is then alkylated with a suitable alkylating agent, such as 3-bromopropanoic acid, under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dioxidotetrahydro-3-thienyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The propanoic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Further oxidized derivatives with additional oxygen functionalities.
Reduction: Sulfide derivatives.
Substitution: Esters or amides of this compound.
Scientific Research Applications
3-(1,1-Dioxidotetrahydro-3-thienyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(1,1-Dioxidotetrahydro-3-thienyl)propanoic acid involves its interaction with specific molecular targets. The sulfone group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the propanoic acid group can interact with enzymes and receptors, modulating biological activities.
Comparison with Similar Compounds
Similar Compounds
3-(1,1-Dioxidotetrahydro-2-thienyl)propanoic acid: Similar structure but with a different position of the sulfone group.
3-(1,1-Dioxidotetrahydro-4-thienyl)propanoic acid: Another positional isomer with the sulfone group at the 4-position.
Uniqueness
3-(1,1-Dioxidotetrahydro-3-thienyl)propanoic acid is unique due to its specific sulfone positioning, which can influence its reactivity and biological activity. This positional specificity can result in distinct chemical and biological properties compared to its isomers.
Biological Activity
3-(1,1-Dioxidotetrahydro-3-thienyl)propanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C8H11O4S, with a molecular weight of approximately 195.24 g/mol. The compound features a tetrahydrothienyl group, which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Anticancer Effects
The compound has shown promise in anticancer research , particularly against certain types of cancer cells. In laboratory settings, it has been observed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through modulation of cell cycle regulators.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic processes within pathogens and cancer cells.
- Cell Signaling Modulation : It can influence signaling pathways that regulate cell growth and apoptosis, thereby enhancing its anticancer effects.
Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Enzyme inhibition | Modulation of metabolic enzyme activity |
Case Study: Anticancer Activity
In a study published in 2020, researchers evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The compound was administered at varying concentrations, revealing a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls. This study underscores the potential application of this compound in developing novel anticancer therapies .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics. Preliminary studies indicate that it has moderate solubility and bioavailability, which are critical for therapeutic applications. Further research is needed to fully characterize its pharmacokinetics and optimize dosage forms for clinical use .
Properties
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c8-7(9)2-1-6-3-4-12(10,11)5-6/h6H,1-5H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYZWIFDBHNFSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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